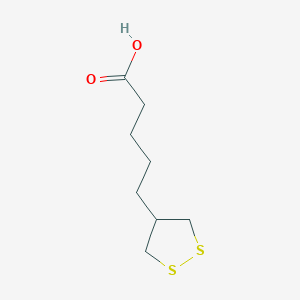

5-(1,2-Dithiolan-4-yl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(dithiolan-4-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-11-12-6-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXKWXGMWPKPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-54-2 | |

| Record name | 5-(1,2-dithiolan-4-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Methodologies for 5 1,2 Dithiolan 4 Yl Pentanoic Acid

Development of Novel Synthetic Routes to the 1,2-Dithiolan-4-yl Moiety

The construction of the 1,2-dithiolane (B1197483) ring is the central challenge in synthesizing 5-(1,2-dithiolan-4-yl)pentanoic acid. Traditional and novel methods have been developed, often focusing on the formation of a 1,3-dithiol precursor followed by oxidative cyclization, or more direct, one-step approaches.

A cornerstone of dithiolane synthesis is a two-step sequence involving the generation of a 1,3-dithiol which is subsequently oxidized to form the cyclic disulfide. nih.govrsc.org For the target molecule, a plausible precursor would be 2-(4,6-dimercaptohexyl)malonic acid or a related derivative. The formation of the 1,3-dithiol can require harsh reaction conditions that may limit functional group tolerance and sometimes lead to undesired polydisulfide formation through intermolecular reactions. rsc.org The subsequent oxidation of the dithiol to the 1,2-dithiolane can be achieved with various oxidizing agents, such as oxygen (air), iodine, or dimethyl sulfoxide (B87167) (DMSO).

To circumvent the challenges of the two-step method, a novel one-step synthesis has been developed that proceeds from readily accessible 1,3-bis-tert-butyl thioethers. nih.govrsc.org This method utilizes bromine in dichloromethane (B109758) (DCM), often in the presence of hydrated silica (B1680970) gel, to effect a deprotection-cyclization cascade. rsc.org The reaction is presumed to proceed through a sulfonium-mediated ring closure, completing within minutes under mild conditions. nih.gov This approach offers a significant improvement by avoiding the isolation of the often-unstable 1,3-dithiol intermediate.

Other synthetic strategies for forming the 1,2-dithiolane ring include the reaction of phosphorus ylides with elemental sulfur. researchgate.net Additionally, routes have been established from 1,3-diols, which can be converted to the corresponding 1,3-dithiols and then cyclized. tandfonline.com The synthesis of 1,2-dithiolane-4-carboxylic acid (asparagusic acid), a closely related analogue, has been achieved from a dibromide precursor, which is first converted to the dithiol (dihydroasparagusic acid) and then cyclized, providing a relevant strategic model. mdpi.comnih.gov

| Synthetic Route | Key Precursor | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Two-Step: Dithiol Oxidation | 1,3-Dithiol | Oxidizing agent (e.g., O₂, I₂, Fe³⁺) | Classic, well-understood methodology. | Dithiol instability, potential for polymerization, often requires separate synthesis of precursor. rsc.org |

| One-Step: Thioether Cyclization | 1,3-bis-tert-butyl thioether | Br₂ | Fast, mild conditions, avoids isolation of dithiol. nih.gov | Requires synthesis of the specific thioether precursor. |

| From 1,3-Diols | 1,3-Diol | Thiourea, HBr; then oxidation | Utilizes readily available diol starting materials. tandfonline.com | Can have low to moderate yields in the conversion of diol to dithiol. tandfonline.com |

Stereoselective Synthesis Approaches for Chiral Centers within this compound

The this compound molecule possesses a single stereocenter at the C4 position of the dithiolane ring. The synthesis of enantiomerically pure forms is crucial for evaluating its biological properties, as enantiomers of chiral drugs often exhibit different pharmacological profiles. nih.gov Asymmetric synthesis can be achieved through several main strategies: the use of a chiral pool, chiral auxiliaries, or the resolution of a racemic mixture.

The chiral pool approach utilizes naturally occurring, inexpensive chiral molecules as starting materials. nih.govrsc.org A viable strategy for the target molecule could begin with a derivative of S-malic acid, a strategy analogous to a reported synthesis of (R)-α-lipoic acid. rsc.org In such a route, the stereocenter of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Another approach involves the resolution of a racemic mixture . This can be performed on the final product or a key intermediate. nih.gov A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine, such as (R)-(+)-methylbenzylamine, which is used in the industrial-scale resolution of racemic α-lipoic acid. rsc.org The resulting diastereomers can be separated by crystallization, followed by acidification to recover the desired enantiomerically pure acid. Enantioselective high-performance liquid chromatography (HPLC) is another powerful technique for resolving racemates. mdpi.com

A stereocontrolled synthesis of a related chiral 4-substituted dithiolane, (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp), has been reported, demonstrating the feasibility of controlling this stereocenter. acs.org This synthesis establishes a precedent for creating chiral α-amino acids containing the 1,2-dithiolane heterocycle in their side chain. acs.org

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials (e.g., amino acids, terpenes, hydroxy acids). nih.govrsc.org | Establishes absolute stereochemistry early; can be cost-effective. | Limited to the available structures in the chiral pool; may require more steps to elaborate the starting material. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers (e.g., via diastereomeric salt formation or chiral chromatography). rsc.orgmdpi.com | Applicable to a wide range of compounds; well-established industrial methods exist. | Maximum theoretical yield for the desired enantiomer is 50%; requires a suitable chiral resolving agent or column. |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively transform a prochiral substrate. | Potentially highly efficient (a small amount of catalyst can generate a large amount of product). | Requires development and screening of specific catalysts for the desired transformation. |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. For dithiolane-containing compounds like this compound, key considerations include managing the potential for polymerization, using greener solvents, and improving the process mass intensity or E-factor (mass of waste per mass of product). researchgate.netchemrxiv.org

Recent work on the scalable synthesis of polymers from α-lipoic acid has highlighted several optimization strategies that are broadly applicable. researchgate.netchemrxiv.orgnih.govchemrxiv.org For instance, the choice of solvent is critical. Replacing hazardous solvents like dichloromethane (DCM) with more benign alternatives such as acetone (B3395972) or ethyl acetate (B1210297) can significantly improve the environmental profile of the synthesis. chemrxiv.org Furthermore, conducting reactions under ambient atmosphere, where possible, simplifies the process and reduces costs compared to those requiring strictly anaerobic and moisture-free conditions. researchgate.netchemrxiv.org

Catalyst selection is another key area for optimization. For reactions such as esterification of the carboxylic acid, moving from stoichiometric reagents to non-hazardous, commercially available acid catalysts like diphenyl phosphate (B84403) can improve scalability. researchgate.netchemrxiv.org In the formation of dithiolane precursors (often 1,3-dithiolanes) from carbonyls, a wide range of catalysts have been explored, including recyclable solid acids like perchloric acid on silica gel (HClO₄-SiO₂) or praseodymium triflate, which can facilitate reactions under solvent-free conditions. organic-chemistry.org

Minimizing purification steps is also crucial for large-scale synthesis. Avoiding column chromatography by designing reaction sequences that yield crystalline products or allow for simple extraction and filtration can dramatically improve throughput and reduce solvent waste. organic-chemistry.org Life-cycle assessment (LCA) can be employed to evaluate the environmental impact of different synthetic routes, providing a quantitative basis for selecting the most sustainable and scalable process. researchgate.netchemrxiv.org

Structural Elucidation and Advanced Characterization of 5 1,2 Dithiolan 4 Yl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of protons.

A complete structural assignment for 5-(1,2-dithiolan-4-yl)pentanoic acid would involve both ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal would confirm the presence and connectivity of the protons in the pentanoic acid chain and the dithiolane ring. For instance, the protons on the carbon adjacent to the carboxylic acid group would appear at a characteristic downfield shift. The protons within the dithiolane ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR spectroscopy would complement this by identifying all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its significant downfield chemical shift (typically >170 ppm). The carbons of the dithiolane ring, being attached to sulfur atoms, would also have distinct chemical shifts.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between protons and carbons, confirming the bonding network throughout the molecule. To date, specific, experimentally determined NMR data for this compound has not been reported in peer-reviewed literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound (C₈H₁₄O₂S₂), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. Public chemical databases predict the monoisotopic mass to be approximately 206.04352 Da. nih.gov The observation of this mass with high precision would confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the structural components of the parent molecule. Characteristic fragmentation for this compound would likely involve cleavage of the pentanoic acid side chain and potentially the opening of the dithiolane ring. While predicted m/z values for various adducts are available, detailed experimental fragmentation analysis for this specific isomer is not present in the scientific literature. nih.gov

Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.05080 |

| [M+Na]⁺ | 229.03274 |

| [M-H]⁻ | 205.03624 |

| [M+NH₄]⁺ | 224.07734 |

| [M+K]⁺ | 245.00668 |

Data sourced from PubChem. nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

In the IR spectrum of this compound, a strong, broad absorption band would be expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the aliphatic chain and ring would appear in the 2850-3000 cm⁻¹ region. The disulfide (S-S) bond stretch is typically weak in IR spectroscopy and may be difficult to observe.

Raman spectroscopy would provide complementary information. The S-S bond, which is often weak in the IR spectrum, generally produces a more intense signal in the Raman spectrum, typically in the 400-500 cm⁻¹ region. The C-S stretching vibrations would also be observable. Together, the IR and Raman spectra would provide a comprehensive fingerprint of the functional groups present in the molecule. Specific experimental IR and Raman spectra for this compound are not currently available in the literature.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed model of the atomic positions. This would reveal the puckering of the dithiolane ring and the orientation of the pentanoic acid side chain relative to the ring. Such an analysis would provide the absolute configuration of the molecule if it is chiral and crystallized as a single enantiomer. There are no published crystal structures for this compound in crystallographic databases.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

The carbon atom at the 4-position of the dithiolane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study these chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image ECD spectra. Therefore, ECD can be used to determine the absolute configuration of a chiral molecule by comparing its experimental spectrum to theoretically predicted spectra. It is also a powerful tool for assessing the enantiomeric purity of a sample. A racemic mixture (equal amounts of both enantiomers) would be ECD silent. No experimental chiroptical data for this compound has been reported.

Conformational Analysis and Spectroscopic Correlations

The dithiolane ring is not planar and can exist in various conformations, such as the envelope or twist forms. The pentanoic acid side chain also has conformational flexibility due to rotation around its single bonds. Conformational analysis involves identifying the most stable (lowest energy) conformations of the molecule.

This is typically achieved through computational modeling, often in conjunction with experimental data. For example, the observed coupling constants in an NMR spectrum can provide information about the dihedral angles between protons, which can then be correlated with specific conformations. Similarly, the vibrational frequencies in IR and Raman spectra can be influenced by the molecular conformation. A thorough conformational analysis would provide a deeper understanding of the molecule's three-dimensional structure and how it might interact with other molecules. Such detailed analysis, correlating spectroscopic data with conformational preferences for this compound, is not available in the current body of scientific literature.

Analytical Quantification and Detection Methodologies for 5 1,2 Dithiolan 4 Yl Pentanoic Acid in Research Systems

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 5-(1,2-Dithiolan-4-yl)pentanoic acid due to its high sensitivity, excellent repeatability, and the ability to simultaneously detect multiple analytes. mdpi.com Isocratic reversed-phase HPLC methods are commonly employed for the quantification of this compound and its metabolites.

UV-Vis Detection Strategies

Detection of this compound using UV-Vis is possible due to the absorption of its functional groups, primarily the carboxyl group at low wavelengths. researchgate.net The disulfide ring within the dithiolane structure also exhibits UV absorption, with a characteristic peak for 1,2-dithiolane (B1197483) around 330 nm. escholarship.orgresearchgate.net

Method development often involves a reversed-phase C18 column with an isocratic mobile phase, typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acid modifier such as phosphoric acid or formic acid to ensure the analyte is in its protonated form. ijert.org A common detection wavelength is 210 nm, which provides good sensitivity for many organic acids. mdpi.commdpi.com Studies on similar compounds have demonstrated linearity over concentration ranges of 100-500 µg/mL with high correlation coefficients. researchgate.net

Table 1: Typical HPLC-UV Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, C8 |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., HClO₄, H₃PO₄) |

| Detection Wavelength | 210 nm, 322 nm, 334 nm mdpi.comresearchgate.netescholarship.orgmdpi.com |

| Flow Rate | 0.3 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C, 60°C) mdpi.com |

Electrochemical Detection Approaches

Electrochemical detection (ED) coupled with HPLC offers a highly sensitive and selective alternative to UV-Vis, particularly for compounds that are weakly UV-absorbing. ekb.eg This approach is well-suited for this compound due to the electroactive nature of the disulfide bond. Techniques such as pulsed amperometric detection (PAD) and coulometric detection have been successfully applied for the analysis of its isomer, lipoic acid. ekb.eg

The method typically uses a glassy carbon or gold working electrode set at a specific detection potential. escholarship.orguobabylon.edu.iq For instance, one method for α-lipoic acid utilized a gold electrode with a detection potential of +0.7 V. ekb.eg The sensitivity of these methods is notable, with limits of detection (LOD) reported in the picogram-per-milliliter range. escholarship.org

Table 2: Example of HPLC-ED Parameters

| Parameter | Condition |

|---|---|

| Detector | Pulsed Amperometric Detector (PAD) |

| Working Electrode | Gold Electrode |

| Detection Potential (E1) | +0.7 V for 0.4 s |

| Oxidation Potential (E2) | +1.0 V for 0.4 s |

| Reduction Potential (E3) | -0.2 V for 1.2 s |

| Reference | ekb.eg |

Mass Spectrometry Detection Coupling

Coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are particularly powerful. researchgate.netmdpi.com

Electrospray ionization (ESI) is a common interface used for LC-MS analysis of organic acids, and it can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. researchgate.net For this compound (molar mass: 206.33 g/mol ), the expected [M-H]⁻ ion would have an m/z of approximately 205.036. researchgate.net To enhance retention on reversed-phase columns and improve ionization, derivatization of the carboxylic acid group is sometimes employed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile carboxylic acid, necessitating a derivatization step to increase its volatility before GC-MS analysis. nih.gov

A common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). nih.govresearchgate.net This is typically achieved by reacting the compound with an agent like methanol (B129727) in the presence of an acid catalyst. Once derivatized, the analyte can be separated on a nonpolar capillary column (e.g., HP-5ms) and detected by the mass spectrometer. The mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification, while the peak area allows for quantification.

Table 3: General GC-MS Parameters for Derivatized Carboxylic Acids

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization | Conversion to methyl ester (FAME) |

| Column | Fused silica (B1680970) capillary (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | ~250°C |

| Ion Source Temperature | ~230°C |

| Detection | Mass Spectrometer (Single Quadrupole, etc.) |

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species. As a carboxylic acid, this compound exists as an anion at neutral or basic pH and can be readily separated by CE.

A capillary zone electrophoresis method with UV detection has been developed for its isomer, demonstrating that despite being a weak UV-absorber, detection at a low wavelength (e.g., 208 nm) provides sufficient sensitivity. ijert.org Method validation has shown limits of detection (LOD) and quantification (LOQ) to be 0.8 and 2.5 μg/mL, respectively, with analysis times under 9 minutes. ijert.org Another approach involves derivatization to enhance detectability, followed by CE separation and UV detection at a higher wavelength (e.g., 355 nm). ekb.eg

Table 4: Capillary Electrophoresis Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused silica (e.g., 91.5 cm length, 75 µm inner diameter) ekb.eg |

| Background Electrolyte | Lithium acetate (B1210297) buffer (0.5 mol/L, pH 3.5) ekb.eg |

| Separation Voltage | 20 kV ekb.eg |

| Detection | UV at 208 nm (direct) or 355 nm (derivatized) ijert.orgekb.eg |

| LOD/LOQ (Direct) | 0.8 µg/mL / 2.5 µg/mL ijert.org |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods provide a simpler and more accessible approach for quantification compared to chromatographic techniques. These methods can be based on direct UV absorbance or on colorimetric reactions.

Direct UV spectrophotometry can be used by measuring the absorbance of the disulfide ring, which has an absorption maximum around 322-334 nm. researchgate.netescholarship.org This method is simple but may be prone to interference from other UV-absorbing compounds in the sample matrix.

Alternatively, colorimetric methods involve reacting the compound with a chromogenic reagent to produce a colored product that can be measured in the visible range, reducing interference. One such method is based on the reaction with palladium(II) chloride, which forms a yellow-colored, water-soluble complex with a 1:1 stoichiometric ratio and an absorption maximum at 365 nm. Another approach uses the oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride, which produces a colored species with an absorption maximum at 450 nm. mdpi.com These methods have been shown to be simple, rapid, and sensitive for routine analysis. mdpi.com

Table 5: Summary of Spectrophotometric Methods

| Method | Principle | Wavelength (λmax) | Reference |

|---|---|---|---|

| Direct UV | Absorbance of the disulfide ring | 322-334 nm | researchgate.netescholarship.org |

| Colorimetric | Reaction with Palladium(II) chloride | 365 nm |

| Colorimetric | Oxidative coupling with MBTH/FeCl₃ | 450 nm | mdpi.com |

Development of Bioanalytical Methods for Complex Research Matrices

The development of bioanalytical methods for this compound in complex research matrices presents several challenges due to the compound's inherent chemical properties and the intricate nature of biological samples. Key considerations in method development include sample preparation, chromatographic separation, and detection.

Sample Preparation: The initial and most critical step in the bioanalytical workflow is the extraction of ALA from the biological matrix. The choice of extraction technique is paramount to remove interfering substances and concentrate the analyte. Common approaches include:

Protein Precipitation (PPT): This is a straightforward and widely used method for plasma and serum samples. It involves adding a solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. The supernatant containing the analyte is then separated for analysis. Protein precipitation has been shown to yield high recovery of ALA from blood and brain tissue, ranging from 92% to 115%. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common technique that separates the analyte based on its differential solubility in two immiscible liquid phases. For ALA, solvents like ethyl acetate have been successfully used to extract the compound from plasma. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample extract compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. SPE has been employed for the cleanup of urine samples prior to the analysis of ALA enantiomers.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the cornerstone for separating this compound from endogenous components in the sample extract. Reversed-phase chromatography with a C18 column is the most frequently used separation mode. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve efficient separation and good peak shape.

Detection Methodologies: Several detection techniques have been coupled with HPLC for the quantification of ALA, each offering distinct advantages in terms of sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method. However, since ALA has a weak chromophore, the sensitivity of UV detection can be limited. The detection wavelength is typically set at a low UV range, around 201 nm, to maximize the signal. scirp.org

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds like ALA. It measures the current generated by the oxidation or reduction of the analyte at an electrode surface. ECD can offer significantly lower limits of detection compared to UV detection.

Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of ALA. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the accurate quantification of ALA at very low concentrations in complex matrices. The use of multiple reaction monitoring (MRM) mode further enhances the specificity of the assay.

The following interactive data tables summarize the key parameters of various developed bioanalytical methods for the quantification of this compound in different research matrices.

Table 1: Sample Preparation and Chromatographic Conditions for ALA Analysis

| Matrix | Sample Preparation Method | Chromatographic Column | Mobile Phase |

| Rat Blood and Brain | Protein Precipitation | Not Specified | 0.1% Acetic Acid (pH 4)/Acetonitrile |

| Human Plasma | Liquid-Liquid Extraction | C18 | Acetonitrile/Methanol/50 mM Disodium Hydrogen Phosphate |

| Human Urine | Solid-Phase Extraction | Not Specified | Not Specified |

| Nutritional Supplement | Not Specified | C18 (150 mm) | 50 mM Disodium Hydrogen Phosphate (pH 2.5)/Acetonitrile (50:50) |

Table 2: Detection Parameters and Method Performance for ALA Analysis

| Matrix | Detection Method | Linearity Range | LLOQ | Precision (% RSD) | Accuracy (%) |

| Rat Blood and Brain | LC-MS/MS | Not Specified | 0.1 ng/mL | Intra-day: 1.49-26.39, Inter-day: 1.49-10.89 | Intra-day: 91.2-116.17, Inter-day: 102.68-114.33 |

| Human Plasma | HPLC-UV | 0.78-50 µg/mL | Not Specified | Not Specified | Not Specified |

| Human Urine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Nutritional Supplement | HPLC-UV | 1.56-50 µg/mL | 0.15 µg/mL | Not Specified | Not Specified |

Theoretical and Computational Chemistry Approaches to 5 1,2 Dithiolan 4 Yl Pentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 5-(1,2-Dithiolan-4-yl)pentanoic acid. These studies focus on understanding the distribution of electrons within the molecule and how this influences its chemical behavior.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO energy is related to the ability of the molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Theoretical calculations have revealed that the dithiolane ring is a key site of electronic activity. The sulfur atoms, with their lone pairs of electrons, significantly contribute to the HOMO, making this part of the molecule susceptible to electrophilic attack and oxidation. The carboxylic acid group, on the other hand, influences the molecule's polarity and its ability to act as a proton donor.

| Parameter | Calculated Value (eV) | Methodology | Significance |

|---|---|---|---|

| HOMO Energy | -6.2967 | DFT/B3LYP/6-31G | Electron-donating capability |

| LUMO Energy | -1.8096 | DFT/B3LYP/6-31G | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4871 | DFT/B3LYP/6-31G | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Behavior and Solvation Properties

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and its interactions with surrounding solvent molecules. These simulations track the movements of individual atoms over time, governed by a force field that describes the potential energy of the system.

The solvation properties of this compound, particularly in aqueous environments, are crucial for its biological activity. MD simulations can be used to calculate properties such as the radial distribution function (RDF) and solvation free energy. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute, providing insights into the local solvent structure. The solvation free energy quantifies the energetic cost or gain of transferring the molecule from a vacuum to a solvent.

| Property | Description | Key Findings from Simulations |

|---|---|---|

| Conformational Flexibility | The ability of the molecule to adopt different spatial arrangements. | The pentanoic acid chain exhibits high flexibility, while the dithiolane ring shows puckering. |

| Radial Distribution Function (g(r)) | Describes the local arrangement of solvent molecules around the solute. | Water molecules form structured layers around the polar carboxylic acid group. |

| Solvation Free Energy | The free energy change associated with dissolving the molecule in a solvent. | Calculations indicate favorable solvation in water, consistent with its partial water solubility. |

Computational Modeling of Potential Molecular Interactions

Computational modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool to investigate the potential interactions of this compound with biological macromolecules, such as proteins. These methods predict the preferred binding orientation and affinity of the molecule to a target protein, offering insights into its mechanism of action.

One area of significant interest has been the interaction of this compound with proteins involved in cellular signaling and stress response. For instance, molecular docking studies have explored its binding to human serum albumin (HSA), the primary carrier of fatty acids in the blood. These studies have identified specific binding sites and the key amino acid residues involved in the interaction, which is primarily driven by hydrogen bonds and van der Waals forces.

Another important target is the Keap1-Nrf2 protein-protein interaction. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Computational studies have investigated the potential of this compound and its derivatives to inhibit the Keap1-Nrf2 interaction, which would lead to the activation of the Nrf2 pathway and the expression of antioxidant genes.

| Target Protein | Computational Method | Key Findings | Potential Significance |

|---|---|---|---|

| Human Serum Albumin (HSA) | Molecular Docking, Molecular Dynamics | Binds to HSA with moderate affinity, primarily through hydrogen bonding and van der Waals interactions. | Understanding its transport and distribution in the body. |

| Keap1-Nrf2 Complex | Molecular Docking | Investigated as a potential inhibitor of the Keap1-Nrf2 protein-protein interaction. | Elucidating its role in the cellular antioxidant response. |

Prediction of Spectroscopic Data through Ab Initio Methods

Ab initio quantum chemistry methods can be used to predict various spectroscopic properties of molecules, such as their infrared (IR) and Raman spectra. These predictions are based on the fundamental principles of quantum mechanics and can provide a detailed understanding of the vibrational modes of the molecule.

Theoretical calculations of the vibrational frequencies of this compound can aid in the interpretation of experimental spectra. By assigning calculated vibrational modes to observed spectral peaks, researchers can gain a deeper understanding of the molecule's structure and bonding. For instance, characteristic vibrational frequencies associated with the S-S and C-S bonds in the dithiolane ring, as well as the C=O and O-H bonds of the carboxylic acid group, can be accurately predicted.

These computational approaches can also explore how factors such as conformation and intermolecular interactions influence the vibrational spectra. While detailed ab initio spectroscopic predictions for this specific molecule are not extensively reported in the literature, the methodologies are well-established and can be readily applied.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Dithiolane Ring | S-S stretch | ~500-550 | Raman |

| Dithiolane Ring | C-S stretch | ~600-700 | Raman, IR |

| Carboxylic Acid | C=O stretch | ~1700-1750 | IR |

| Carboxylic Acid | O-H stretch | ~2500-3300 (broad) | IR |

Computational Studies of Redox Potentials and Mechanisms

The redox activity of the this compound and its reduced form, dihydrolipoic acid, is central to its biological function. Computational studies have been employed to investigate the redox potentials and the mechanisms of the redox reactions of this couple.

The standard redox potential of the lipoic acid/dihydrolipoic acid couple has been determined to be approximately -0.32 V, indicating that dihydrolipoic acid is a strong reducing agent. Computational methods, such as DFT, can be used to calculate the energies of the oxidized and reduced species, as well as the transition states of the redox reactions, to provide a theoretical estimate of the redox potential.

These studies can also elucidate the mechanism of electron and proton transfer during the redox process. The conversion of the cyclic disulfide in lipoic acid to the two thiol groups in dihydrolipoic acid involves a two-electron, two-proton transfer. Computational models can help to determine whether these transfers occur in a concerted or stepwise manner and how the surrounding environment, such as the solvent, influences the reaction pathway. Understanding these mechanisms at a molecular level is crucial for comprehending its role as a potent antioxidant.

| Property | Computational Approach | Key Findings |

|---|---|---|

| Redox Potential | DFT calculations of oxidized and reduced state energies. | Theoretical calculations are consistent with the experimentally determined low redox potential of -0.32 V. |

| Redox Mechanism | Calculation of reaction pathways and transition states. | The reduction involves a two-electron, two-proton transfer, likely proceeding through a stepwise mechanism influenced by the environment. |

| Antioxidant Activity | Modeling reactions with reactive oxygen species. | The low redox potential and the ability to donate hydrogen atoms from the thiol groups in the reduced form explain its potent antioxidant properties. |

Investigation of Biosynthetic Pathways and Metabolic Origins of Dithiolane Containing Pentanoic Acids

Elucidation of Precursor Fatty Acid Metabolism

The carbon backbone of lipoic acid is derived from octanoic acid, an eight-carbon saturated fatty acid. wikipedia.orgnewdrugapprovals.org The biosynthesis initiates within the mitochondria through the mitochondrial fatty acid synthesis (mtFAS) pathway. newdrugapprovals.orgwikipedia.org This pathway generates an eight-carbon fatty acid in the form of octanoyl-acyl carrier protein (octanoyl-ACP). wikipedia.orgwikipedia.org Octanoyl-ACP serves as the direct precursor for lipoic acid synthesis. frontiersin.orgwikipedia.org

The subsequent step involves the transfer of the octanoyl group from octanoyl-ACP to the ε-amino group of a specific, conserved lysine (B10760008) residue on the apo-proteins (the protein components that require the lipoic acid cofactor). newdrugapprovals.orgnih.gov This reaction forms an amide bond and is catalyzed by an enzyme known as octanoyltransferase. frontiersin.orgwikipedia.org This covalent attachment of the octanoyl precursor is a critical step, ensuring that the subsequent sulfur insertion occurs on the protein-bound substrate. wikipedia.orgnewdrugapprovals.org As a result, endogenously produced lipoic acid is not typically found in a "free" state within the cell; it is synthesized while already attached to its destination enzyme complex. wikipedia.orgnewdrugapprovals.orgresearchgate.net The entire octanoic acid molecule, with the exception of two hydrogen atoms that are replaced by sulfur, is incorporated into the final lipoic acid structure. stackexchange.com

Enzymatic Insertion Mechanisms of Sulfur Atoms into Alkyl Chains

The defining step in lipoic acid biosynthesis is the chemically challenging insertion of two sulfur atoms at the unactivated C6 and C8 positions of the protein-bound octanoyl chain. pnas.orgcore.ac.uk This transformation is catalyzed by a single enzyme, lipoyl synthase, also known as lipoic acid synthase (LipA or LIAS). frontiersin.orgnih.gov

Lipoyl synthase is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. frontiersin.orgwikipedia.org The catalytic mechanism involves two essential iron-sulfur ([4Fe-4S]) clusters within the enzyme. frontiersin.orgpnas.org The first cluster, known as the RS cluster, interacts with SAM to reductively cleave it, generating a highly reactive 5'-deoxyadenosyl radical. frontiersin.orgyoutube.com This radical is responsible for abstracting hydrogen atoms sequentially from the C6 and C8 positions of the octanoyl substrate, thereby activating these chemically inert carbons for sulfur insertion. frontiersin.orgpnas.orgyoutube.com

The source of the inserted sulfur atoms has been a subject of significant investigation. Current evidence strongly indicates that the second [4Fe-4S] cluster, referred to as the auxiliary cluster, serves as the direct sulfur donor. frontiersin.orgpnas.orgcore.ac.uk In a remarkable self-sacrificial mechanism, the lipoyl synthase enzyme cannibalizes its own auxiliary cluster during each catalytic turnover to provide the two sulfur atoms required. pnas.orgcore.ac.uk This process leads to the destruction of the cluster. pnas.org High-resolution crystal structures of lipoyl synthase have captured reaction intermediates, providing a clear snapshot of this process where a sulfur atom from the auxiliary cluster is covalently linked to the octanoyl substrate. pnas.orgcore.ac.uk The complete reaction requires two equivalents of SAM—one for the activation of each carbon center (C6 and C8) for sulfur insertion. pnas.orgcore.ac.uk

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis and attachment of lipoic acid are orchestrated by a dedicated set of enzymes. While the core functions are conserved, the specific proteins involved can vary between organisms.

Octanoyltransferase (LipB / LIP2 / LipM): This enzyme initiates the pathway by transferring the octanoyl moiety from octanoyl-ACP to the lipoyl domains of the target apo-proteins. frontiersin.orgnih.govasm.org In Escherichia coli, this function is primarily carried out by LipB. researchgate.netnih.gov In plants like Helianthus annuus (sunflower), the enzyme is designated LIP2. frontiersin.orgnih.gov Some bacteria, such as Bacillus subtilis, utilize a different octanoyltransferase called LipM. asm.orgfrontiersin.org

Lipoyl Synthase (LipA / LIAS / LIP1 / Lip5): This is the key enzyme that catalyzes the insertion of two sulfur atoms into the protein-bound octanoyl group to form the lipoyl moiety. oup.compnas.orgnih.gov It is a radical SAM enzyme that uses its own iron-sulfur cluster as a sulfur source. pnas.orgcore.ac.uk The gene is referred to as lipA in bacteria, LIAS in mammals, LIP1 in plants like Arabidopsis, and LIP5 in yeast. oup.comnih.govnih.govnih.gov Genetic knockout of this enzyme completely abrogates de novo lipoic acid synthesis. nih.govnih.gov

Lipoate-Protein Ligase (LplA): This enzyme is central to the lipoic acid "salvage pathway," which allows cells to utilize exogenous, or free, lipoic acid. frontiersin.orgnih.gov In an ATP-dependent, two-step reaction, LplA first activates free lipoic acid to form a lipoyl-AMP intermediate, and then transfers the lipoyl group to the target apo-proteins. wikipedia.orgnih.gov In some cases, LplA can also use free octanoic acid as a substrate, providing a bypass for the octanoyltransferase (LipB) in E. coli. nih.gov

Lipoyl-Relay Amidotransferase (LipL): Found in organisms like B. subtilis, this enzyme is part of a more complex "lipoyl-relay" system. After the lipoyl group is synthesized on the H-protein of the glycine (B1666218) cleavage system (GcvH), LipL transfers the completed lipoyl group from GcvH to the other target enzyme complexes. asm.orgresearchgate.net

The following table summarizes the key enzymes involved in the primary de novo biosynthesis pathway across different organisms.

| Enzyme Function | Escherichia coli | Bacillus subtilis | Saccharomyces cerevisiae (Yeast) | Plants (e.g., Arabidopsis) | Mammals |

|---|---|---|---|---|---|

| Octanoyl Transfer | LipB | LipM | LIP2 | LIP2 | LIPT1 (Lipoyltransferase) |

| Sulfur Insertion | LipA | LipA | LIP5 | LIP1 | LIAS |

Comparative Biosynthetic Studies Across Different Organisms

While the fundamental chemistry of lipoic acid synthesis is conserved, comparative studies reveal fascinating diversity in the strategies and enzymatic machinery employed by different organisms. The origin of these pathways is prokaryotic, with eukaryotes having inherited the machinery. nih.gov

Prokaryotes: Bacteria often possess both a de novo synthesis pathway and a salvage pathway, providing metabolic flexibility. frontiersin.orgnih.gov

Escherichia coli utilizes a relatively direct de novo pathway where the octanoyltransferase LipB attaches the octanoyl precursor to target proteins, followed by sulfur insertion by the lipoyl synthase LipA. researchgate.net

Bacillus subtilis employs a more intricate "lipoyl-relay" mechanism. Here, the octanoyl group is first transferred by LipM to the H-protein of the glycine cleavage system (GcvH). After sulfur insertion by LipA, the completed lipoyl group is then relayed by the amidotransferase LipL from GcvH to the other target enzymes. researchgate.netfrontiersin.org

Recent genomic and experimental analyses have uncovered a novel lipoate assembly pathway in some bacteria and archaea, which relies on a lipoate ligase (sLpl(AB)) and two radical SAM proteins (LipS1 and LipS2) that function together as the lipoyl synthase. nih.gov

Eukaryotes: Eukaryotic lipoic acid synthesis is confined to the mitochondria, with some variations in plants.

Yeast (Saccharomyces cerevisiae): Yeast appears to have a single pathway for de novo synthesis located in the mitochondria. This pathway is more complex than the canonical E. coli model and requires the coordinated action of at least four proteins: Lip2 (octanoyltransferase), Lip5 (lipoyl synthase), Lip3 (a lipoate ligase homolog), and Gcv3 (the H-protein). nih.gov Notably, the lipoylated Gcv3 protein itself is required for the lipoylation of other mitochondrial enzymes, suggesting it plays a central role in the assembly or function of the lipoylation machinery. nih.gov

Plants: Plants are unique in that they require lipoylated enzymes in both the mitochondria (for the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and glycine cleavage system) and the plastids (for the plastidial pyruvate dehydrogenase complex). frontiersin.orgnih.govnih.gov Consequently, plants possess distinct and spatially separated enzymatic machinery for lipoic acid biosynthesis in both of these organelles, with specific mitochondrial and plastidial isoforms of lipoyl synthase (LIP1) and octanoyltransferase (LIP2). oup.comfrontiersin.orgnih.gov

Mammals: The mammalian pathway is localized to the mitochondria and is essential for aerobic metabolism. nih.govoregonstate.edu Key enzymes identified in humans include lipoic acid synthetase (LIAS) and lipoyltransferase 1 (LIPT1), which is responsible for transferring the completed lipoyl group between proteins. oregonstate.edu The synthesis is tightly regulated, with the lipoyl group being assembled directly onto target proteins, resulting in negligible levels of free lipoic acid. wikipedia.org

This comparative analysis highlights the evolutionary adaptations of the lipoic acid biosynthetic pathway to meet the specific metabolic needs and cellular compartmentalization of diverse organisms.

Mechanistic Studies of Molecular Interactions of 5 1,2 Dithiolan 4 Yl Pentanoic Acid in Research Systems

Investigation of Redox Cycling Mechanisms and Radical Scavenging Capabilities

5-(1,2-Dithiolan-4-yl)pentanoic acid, also known as alpha-lipoic acid (ALA) or thioctic acid, and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple with a standard reduction potential of -0.32 V. mdpi.com This pair plays a significant role in cellular antioxidant defense through direct radical scavenging and by regenerating other endogenous antioxidants. mdpi.comnih.gov The unique dithiolane ring in ALA can be reversibly opened to form the two thiol groups of DHLA, enabling it to participate in a variety of redox reactions. mdpi.com

Kinetic Studies of Reactions with Reactive Oxygen and Nitrogen Species

Both ALA and its reduced form, DHLA, are effective scavengers of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov DHLA is particularly effective, demonstrating a dual capability of eliminating both superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (HO•). nih.gov In contrast, ALA is effective against hydroxyl radicals but not superoxide radicals. nih.gov The interaction of DHLA with superoxide radicals leads to the formation of hydrogen peroxide, indicating the reduction of the superoxide radical. nih.gov Kinetic studies have been conducted to quantify the reaction rates of these scavenging activities. For instance, the second-order kinetic constant for the reaction between DHLA and superoxide radicals has been estimated to be 3.3 x 10⁵ M⁻¹ s⁻¹. nih.gov

ALA has also been shown to react with singlet oxygen to form thiosulfinates and thiosulfonates. mdpi.comresearchgate.net The antioxidant properties of ALA and DHLA are crucial in protecting against cellular damage induced by oxidative and nitrosative stress. nih.govnih.gov For example, ALA supplementation has been found to restore the activity of mitochondrial enzymes that are inhibited by S-nitrosylation under conditions of excess nitric oxide (NO). nih.gov

Table 1: Reactivity of this compound and its Reduced Form with Reactive Species

| Reactive Species | This compound (ALA) | Dihydrolipoic acid (DHLA) | Kinetic Data |

|---|---|---|---|

| Superoxide Radical (O₂⁻) | No | Yes | Second-order rate constant: 3.3 x 10⁵ M⁻¹ s⁻¹ nih.gov |

| Hydroxyl Radical (HO•) | Yes | Yes | Not specified in the provided text. |

| Singlet Oxygen (¹O₂) | Yes | Not specified in the provided text. | Forms thiosulfinates and thiosulfonates mdpi.comresearchgate.net |

| Nitric Oxide (NO) related species | Protects against S-nitrosylation | Not specified in the provided text. | Alleviates nitrosative stress nih.gov |

Electron Transfer Pathway Analysis

The electron transfer capabilities of the ALA/DHLA redox couple are central to its biological function. DHLA can donate electrons to regenerate other key antioxidants, such as vitamins C and E, and increase intracellular levels of glutathione (B108866) (GSH). mdpi.comnih.gov This has led to ALA being referred to as the "antioxidant of antioxidants". mdpi.com

In mitochondrial metabolism, lipoic acid, covalently bound to enzymes, plays a critical role in electron and acyl group transfer reactions. wikipedia.orgnih.gov It is an essential cofactor for several 2-ketoacid dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (α-KGDH). wikipedia.orgnih.gov In these complexes, the lipoyl group transfers acyl groups and reducing equivalents between the active sites of the different enzyme subunits. wikipedia.orgosaka-u.ac.jp The E3 subunit of these complexes, dihydrolipoamide (B1198117) dehydrogenase, reoxidizes the reduced lipoamide (B1675559) using NAD⁺ as the electron acceptor. nih.govnih.gov

Studies in Escherichia coli have shown that the electron transfer pathway can be rewired under certain conditions. nih.govpnas.org In a mutant lacking glutathione reductase and thioredoxin reductase, mutations in the gene for lipoamide dehydrogenase (LpdA) allow dihydrolipoamide to accumulate. nih.govpnas.org This accumulated dihydrolipoamide can then provide electrons to reduce glutaredoxins, which in turn can reactivate essential enzymes like ribonucleotide reductase, demonstrating the adaptability of electron flow in cellular redox systems. nih.govpnas.org

Exploration of Metal Chelation Properties and Ligand Exchange

Both the oxidized (ALA) and reduced (DHLA) forms of this compound possess metal-chelating properties due to the presence of two sulfur atoms and a carboxyl group. mdpi.com This allows them to bind with various metal ions, which can be a mechanism to mitigate metal-induced oxidative stress. mdpi.commdpi.com

DHLA is capable of chelating Co²⁺, Ni²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺, and Fe³⁺, with its complex with Fe³⁺ being more stable than that with Fe²⁺. mdpi.com ALA, on the other hand, preferentially binds to Mn²⁺, Cu²⁺, Zn²⁺, and Pb²⁺, but it is unable to chelate Fe³⁺. mdpi.com The reduced form, DHLA, has a high affinity for mercury (Hg) and has been proposed as a potential antidote for mercury poisoning. nih.gov

Ligand exchange reactions, where one ligand is replaced by another in a coordination complex, are a fundamental aspect of coordination chemistry. libretexts.orgchemguide.co.uk While the direct study of ligand exchange reactions involving ALA-metal complexes is not extensively detailed in the provided context, the ability of ALA and DHLA to form stable chelates with metal ions is a well-established property. mdpi.com

Table 2: Metal Chelation Properties of this compound and its Reduced Form

| Metal Ion | This compound (ALA) | Dihydrolipoic acid (DHLA) |

|---|---|---|

| Co²⁺ | No | Yes |

| Ni²⁺ | No | Yes |

| Cd²⁺ | No | Yes |

| Cu²⁺ | Yes | Yes |

| Zn²⁺ | Yes | Yes |

| Pb²⁺ | Yes | Yes |

| Hg²⁺ | No | Yes |

| Fe³⁺ | No | Yes |

| Mn²⁺ | Yes | No |

Note: "Yes" indicates the ability to chelate the specified metal ion, while "No" indicates an inability or lack of preferential binding as described in the source material. mdpi.com

Studies on Interactions with Enzymes and Proteins

This compound interacts with a variety of enzymes and proteins through both covalent and non-covalent mechanisms. These interactions are fundamental to its role as a metabolic cofactor and its broader pharmacological effects. wikipedia.orgoregonstate.edu

Enzymatic Binding Site Characterization

As an essential cofactor, the R-enantiomer of lipoic acid is covalently attached to specific lysine (B10760008) residues within the lipoyl domains of several mitochondrial multienzyme complexes. mdpi.comoregonstate.eduresearchgate.net This attachment is catalyzed by lipoate-protein ligase A (LplA) in some organisms, which binds both lipoic acid and ATP to form a lipoyl-AMP intermediate before transferring the lipoyl moiety to the target protein. osaka-u.ac.jp

The crystal structure of E. coli LplA has been determined, revealing a substrate-binding pocket at the interface of its two domains. osaka-u.ac.jp Lipoic acid binds within a hydrophobic cavity in the N-terminal domain primarily through hydrophobic interactions, with a weak hydrogen bond forming between the carboxyl group of lipoic acid and either a serine or arginine residue of the enzyme. osaka-u.ac.jp This binding mode is suggested to be permissive, allowing the enzyme to also bind lipoic acid analogs and octanoic acid. osaka-u.ac.jp

Covalent and Non-Covalent Binding Mechanisms

The primary covalent binding mechanism of this compound is the formation of a stable amide bond between its carboxyl group and the ε-amino group of a specific lysine residue on its target enzymes. wikipedia.orgosaka-u.ac.jpresearchgate.net This creates a "swinging arm" that facilitates the transfer of intermediates between different active sites within the enzyme complex. drugbank.com

Beyond its role as a covalently bound cofactor, ALA can also interact with proteins non-covalently. For instance, it has been shown to inhibit secretory phospholipase A2 (sPLA2) enzymes, which are involved in inflammatory processes. nih.gov This inhibition is dose-dependent and appears to involve a direct interaction with the enzyme, leading to a change in its alpha-helical conformation. nih.gov Furthermore, ALA may modulate the activity of cell-signaling molecules and transcription factors, in part by altering the thiol reactivity of redox-sensitive components in signaling pathways, such as the insulin (B600854) signaling pathway. nih.govoregonstate.edu

Table 3: Summary of Enzyme and Protein Interactions with this compound

| Enzyme/Protein | Type of Interaction | Mechanism/Function |

|---|---|---|

| Pyruvate Dehydrogenase Complex | Covalent | Essential cofactor for acyl group transfer wikipedia.orgnih.gov |

| α-Ketoglutarate Dehydrogenase Complex | Covalent | Essential cofactor for acyl group transfer wikipedia.orgnih.gov |

| Branched-chain α-keto acid Dehydrogenase Complex | Covalent | Essential cofactor for acyl group transfer wikipedia.org |

| Glycine (B1666218) Cleavage System | Covalent | Cofactor for methylamine (B109427) group transfer wikipedia.org |

| Secretory Phospholipase A2 (sPLA2) | Non-covalent (Inhibition) | Direct binding leading to conformational change and inhibition of inflammatory enzyme nih.gov |

| Insulin Receptor | Non-covalent (Modulation) | May bind to the tyrosine kinase domain, stabilizing the active form and activating the insulin signaling cascade nih.govoregonstate.edu |

Investigations of Membrane Permeability and Intracellular Distribution in Model Systems

Studies in various in vitro models have elucidated the mechanisms by which this compound, commonly known as alpha-lipoic acid (ALA), traverses cellular membranes and distributes within intracellular compartments. These investigations reveal a complex process involving carrier-mediated transport, rapid intracellular reduction, and targeted effects on subcellular components and signaling pathways.

Membrane Transport and Permeability

The uptake of this compound is not a passive process but rather a rapid, energy-dependent mechanism facilitated by specific transporters. acs.orgnih.gov Research using human intestinal Caco-2 cell monolayers, a model for the intestinal epithelium, demonstrated that the transport of this compound is significantly influenced by pH, with accelerated uptake in more acidic conditions. acs.orgnih.gov This pH dependency, along with inhibition by monocarboxylic acids like benzoic acid, strongly suggests the involvement of a proton-linked monocarboxylic acid transporter (MCT). acs.orgnih.gov Further studies have implicated other transport systems, including a medium-chain fatty acid transporter and a Na+-dependent multivitamin transporter (SMVT), highlighting that its passage into cells is multifactorial and can vary between cell types. nih.gov While some reports suggested potential enantioselectivity in absorption in animal models, a study using Caco-2 and MDCKII cells found no significant difference in the permeability of the R- and S-enantiomers. nih.gov

| Model System | Proposed Transport Mechanism | Key Research Findings | Reference |

|---|---|---|---|

| Human Intestinal Caco-2 Cells | Proton-linked Monocarboxylic Acid Transporter (MCT) | Transport is rapid, energy-dependent, and accelerated in acidic pH. Uptake is inhibited by other monocarboxylic acids. | acs.orgnih.gov |

| Various Cell Lines (General) | Medium-Chain Fatty Acid Transporter | Implicated as a potential carrier for cellular uptake. | nih.gov |

| Various Cell Lines (General) | Na+-dependent Multivitamin Transporter (SMVT) | Suggested as a possible, though less prominent, transport pathway. | nih.gov |

| Caco-2 and MDCKII Cells | Carrier-Mediated Transport | Transport was not saturated at tested concentrations, and no significant enantioselective permeability was observed between R- and S-enantiomers. | nih.gov |

Intracellular Reduction and Distribution

Upon entering the cell, this compound is swiftly metabolized. It is reduced to its dithiol form, this compound (DHLA), by NAD(P)H-dependent enzymes such as thioredoxin reductase and dihydrolipoamide dehydrogenase. nih.gov This conversion is a critical step, as the reduced form, DHLA, is a potent antioxidant. Interestingly, a significant portion of DHLA is then rapidly exported from the cells into the extracellular milieu.

Despite this efflux, the compound exerts profound effects on various intracellular components and pathways. Its distribution is not uniform, and it influences processes in the cytoplasm, mitochondria, and nucleus.

Cytoplasmic and Membrane-Associated Effects: In models like 3T3-L1 adipocytes and L6 myotubes, this compound has been shown to stimulate the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane. diabetesjournals.orgnih.govdiabetesjournals.org This action enhances glucose uptake and is a key part of its insulin-mimetic effects. diabetesjournals.orgnih.gov Furthermore, in HepG2 cells exposed to lipotoxic conditions, it prevents the redistribution of free cholesterol from the cell membrane into the cytoplasm, thereby preserving membrane integrity. nih.gov

Nuclear Translocation and Gene Regulation: A significant aspect of its intracellular action involves the nucleus. In various cell models, including gastric epithelial cells and hepatocytes, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govrsc.org Nrf2 is a key transcription factor that, upon entering the nucleus, activates antioxidant response elements, leading to the upregulation of protective enzymes. nih.govnih.gov In HepG2 cells, it was also found to reverse the nuclear exclusion of the transcription factor forkhead box O1 (FOXO1), which is involved in regulating lipid metabolism. tmu.edu.twresearchgate.net

Mitochondrial and Metabolic Influence: As a cofactor for mitochondrial dehydrogenase complexes, its presence is vital for cellular energy metabolism. nih.gov Studies in HepG2 cells have shown it can improve mitochondrial function under conditions of endoplasmic reticulum stress. researchgate.net By restoring mitochondrial DNA copy numbers and morphology, it helps protect against cellular damage. nih.gov

| Model System | Intracellular Event/Target | Subcellular Location | Observed Effect | Reference |

|---|---|---|---|---|

| Various Cell Lines | Reduction to DHLA | Cytoplasm / Mitochondria | Rapid conversion from oxidized form via NAD(P)H-dependent reductases. | nih.gov |

| L6 Myotubes / 3T3-L1 Adipocytes | GLUT4 Translocation | Cytoplasm to Plasma Membrane | Promotes the movement of glucose transporters to the cell surface, enhancing glucose uptake. | diabetesjournals.orgnih.govdiabetesjournals.org |

| AGS Gastric Epithelial Cells / Hepatocytes | Nrf2 Translocation | Cytoplasm to Nucleus | Activates the Nrf2 signaling pathway by promoting its nuclear entry and subsequent antioxidant gene expression. | nih.govnih.govrsc.org |

| HepG2 Cells | Free Cholesterol Distribution | Cytoplasm / Cell Membrane | Prevents the movement of free cholesterol from the membrane to the cytoplasm under lipotoxic stress. | nih.gov |

| HepG2 Cells | FOXO1 Translocation | Cytoplasm to Nucleus | Reverses the insulin-induced nuclear exclusion of FOXO1, influencing lipid metabolism gene expression. | tmu.edu.twresearchgate.net |

| HepG2 Cells | Mitochondrial Function | Mitochondria | Improves mitochondrial function and restores mitochondrial DNA copy number under cellular stress. | nih.govresearchgate.net |

Synthesis and Exploration of Derivatives and Analogs of 5 1,2 Dithiolan 4 Yl Pentanoic Acid

Design and Synthesis of Novel Ester Derivatives

The esterification of the carboxylic acid group of 5-(1,2-dithiolan-4-yl)pentanoic acid is a common strategy to modulate its physicochemical properties, such as lipophilicity and stability. Various synthetic methods have been employed to produce a range of ester derivatives.

One prevalent method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method allows for the esterification of this compound with various alcohols under mild conditions, affording the corresponding esters in moderate to good yields, typically ranging from 45.1% to 81.2%. nih.gov

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the esterification of this compound with different alcohols. These enzymatic reactions are often carried out in organic solvents to shift the equilibrium towards ester formation and can provide high conversion rates.

Another approach involves the conversion of this compound to its acid chloride, followed by reaction with an alcohol. This method is effective but can be harsh and may not be suitable for sensitive substrates.

A notable example of a synthesized ester derivative is 5- researchgate.netnih.gov-dithiolan-3-yl-pentanoic acid 3-(5- researchgate.netnih.gov-dithiolan-3-yl-pentanoyloxy)-propyl ester. researchgate.net This dimeric ester has shown enhanced biological activity compared to the parent compound.

| Ester Derivative | Synthetic Method | Key Reagents | Reported Yield |

|---|---|---|---|

| Generic Alkyl Esters | Steglich Esterification | Alcohol, DCC, DMAP | 45.1 - 81.2% |

| Various Alkyl Esters | Enzymatic Synthesis | Alcohol, Lipase (e.g., CALB) | High Conversion |

| 5- researchgate.netnih.gov-dithiolan-3-yl-pentanoic acid 3-(5- researchgate.netnih.gov-dithiolan-3-yl-pentanoyloxy)-propyl ester | Multi-step chemical synthesis | Not specified in detail | Not specified |

Preparation of Amide and Thioester Analogs

The synthesis of amide and thioester analogs of this compound has been explored to create compounds with altered biological activities and pharmacokinetic properties. Amide derivatives, in particular, have been shown to possess higher biological activity than the parent acid. bohrium.com

Amide synthesis is commonly achieved by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These methods have been used to synthesize a variety of amides, including conjugates with amino acids and other bioactive amines. For instance, the diamide (B1670390) derivative 5- researchgate.netnih.gov-dithiolan-3-yl-pentanoic acid 3-(5- researchgate.netnih.govdithiolan-3yl-pentanoylamino)-propyl]-amide has been synthesized and has demonstrated increased potency in biological assays. researchgate.net

Thioester synthesis involves the reaction of an activated form of this compound with a thiol. One general route to thioesters is the reaction of an acid chloride with a thiol in the presence of a base. wikipedia.org Another approach is the use of dehydrating agents like DCC to directly couple the carboxylic acid with a thiol. wikipedia.org While less common than esters and amides, thioester derivatives of this compound are of interest for their unique chemical reactivity and potential biological activities.

| Analog | Derivative Type | Synthetic Method | Key Reagents | Reported Yield |

|---|---|---|---|---|

| Generic Amides | Amide | Carbodiimide Coupling | Amine, DCC/NHS or EDCI/HOBt | Generally good |

| 5- researchgate.netnih.gov-dithiolan-3-yl-pentanoic acid 3-(5- researchgate.netnih.govdithiolan-3yl-pentanoylamino)-propyl]-amide | Amide | Multi-step chemical synthesis | Not specified in detail | Not specified |

| Generic Thioesters | Thioester | Acid Chloride Route | Thiol, Base (e.g., Pyridine) | Variable |

| Generic Thioesters | Thioester | Direct Coupling | Thiol, DCC | Variable |

Modification of the Pentanoic Acid Side Chain for Altered Lipophilicity and Steric Properties

Modifying the pentanoic acid side chain of this compound allows for the fine-tuning of its lipophilicity and steric properties, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Alterations in lipophilicity can be achieved by changing the length of the alkyl chain. For example, analogs with shorter side chains, such as bisnorlipoic acid and tetranorlipoic acid, which are also metabolites of lipoic acid, have been studied. nih.gov Conversely, extending the alkyl chain would be expected to increase lipophilicity. The introduction of polar functional groups, such as hydroxyl or amino groups, into the side chain can decrease lipophilicity and potentially introduce new biological interactions.

The steric properties of the molecule can be modified by introducing bulky groups on the side chain. This can influence how the molecule fits into the active sites of enzymes or the binding pockets of receptors. For example, the synthesis of derivatives with branched alkyl chains or cyclic moieties on the side chain can create sterically hindered analogs. These modifications can lead to altered biological activity or improved selectivity for specific targets.

While the conceptual basis for these modifications is well-established, comprehensive quantitative data, such as a series of LogP values for systematically modified side chains, is not extensively documented in single reports. However, the synthesis of such analogs generally follows standard organic chemistry procedures for chain elongation, shortening, and functional group introduction.

Derivatization of the Dithiolane Ring System for Enhanced Stability or Reactivity

The 1,2-dithiolane (B1197483) ring is the key functional group of this compound, responsible for its redox activity. However, this ring is also susceptible to polymerization, especially at temperatures above its melting point, which can lead to a loss of bioavailability. google.com Research has therefore focused on modifying the dithiolane ring to enhance its stability or alter its reactivity.

One approach to enhance stability is through non-covalent interactions. For instance, the formation of inclusion complexes with cyclodextrins has been shown to protect the dithiolane ring and improve the stability of R-(+)-alpha-lipoic acid against heat and humidity. researchgate.netnih.gov

Another strategy involves the chemical modification of the dithiolane ring itself. A notable example is the synthesis of 1,2-diselenolane-3-pentanoic acid, where the two sulfur atoms of the dithiolane ring are replaced by selenium atoms. researchgate.net This substitution significantly alters the antioxidant properties of the molecule. The diselenium (B1237649) analog was found to be more effective at inhibiting lipid peroxidation in a lipophilic environment, whereas the parent dithiolane compound was more effective in a hydrophilic environment. researchgate.net This difference in activity is attributed, in part, to their differing partition coefficients. researchgate.net The synthesis of selenotrisulfide derivatives, where a selenium atom is inserted into the disulfide bond, has also been reported. google.com These modifications highlight how altering the heteroatoms in the five-membered ring can modulate the compound's reactivity and biological function.

Synthesis of Conjugates with Other Bioactive Molecules

Conjugating this compound with other bioactive molecules is a promising strategy for developing novel therapeutic agents with dual or synergistic activities. bohrium.com The carboxylic acid handle of this compound provides a convenient point for attachment to other molecules, typically through an amide or ester linkage.

A variety of conjugates have been synthesized and investigated for different therapeutic purposes. For example:

Peptide Conjugates: this compound has been conjugated to peptides, such as the pentapeptide KTTKS, to create compounds with potential applications in cosmetics as anti-aging and skin-whitening agents. nih.gov These conjugates have shown enhanced effects on collagen synthesis and melanin (B1238610) inhibition compared to the individual molecules. nih.gov

Paclitaxel (B517696) Conjugate: A conjugate of this compound and the anticancer drug paclitaxel has been synthesized. nih.gov This conjugate, paclitaxel-lipoate, demonstrated higher anti-tumor activity and a better safety profile in a preclinical cancer model compared to paclitaxel alone. nih.gov

Tamoxifen Conjugate: this compound has been used to create a conjugate with stearylamine, which was then formulated into solid lipid nanoparticles for the delivery of tamoxifen, a drug used in breast cancer therapy. dntb.gov.ua This delivery system was shown to enhance the oral bioavailability of tamoxifen. dntb.gov.ua

Carnosine Conjugates: The synthesis of conjugates between this compound and carnosine has been explored. nih.gov These conjugates aim to combine the antioxidant properties of both molecules.

| Bioactive Molecule | Conjugate Type | Linkage | Potential Application |

|---|---|---|---|

| KTTKS (Pentapeptide) | Peptide Conjugate | Amide | Cosmeceutical (Anti-aging, Skin-whitening) |

| Paclitaxel | Drug Conjugate | Ester | Anticancer |

| Tamoxifen (via Stearylamine) | Drug Delivery System | Amide | Anticancer (Enhanced Bioavailability) |

| Carnosine | Antioxidant Conjugate | Amide | Enhanced Antioxidant Activity |

Structure Activity Relationship Sar Investigations for 5 1,2 Dithiolan 4 Yl Pentanoic Acid and Its Derivatives

Correlation of Structural Modifications with Redox Potential and Stability

The biological activity of 5-(1,2-dithiolan-4-yl)pentanoic acid is intrinsically linked to the redox properties of its 1,2-dithiolane (B1197483) ring. This five-membered disulfide ring can be reversibly reduced to its open-chain dithiol form, dihydrolipoic acid (DHLA). The ALA/DHLA redox couple possesses a low standard reduction potential of -0.32 V, which makes DHLA a potent reducing agent capable of regenerating other key antioxidants like vitamin C, vitamin E, and glutathione (B108866). nih.govresearchgate.netmdpi.com

Modification of the Carboxylic Acid Moiety: The pentanoic acid side chain is a primary site for structural alteration. Synthesizing amide or ester derivatives by modifying the carboxyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties. nih.govjlu.edu.cn For instance, the creation of amino acid conjugates has been explored to enhance cytoprotective efficacy. nih.gov While some derivatives, such as amides, may exhibit low direct antioxidant activity in vitro, their in vivo efficacy can be attributed to their conversion to the reduced, potent antioxidant form. researchgate.net